5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
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Overview
Description
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, also known as CFPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. For example, 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth of cancer cells. Additionally, 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit multiple enzymes and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole. For example, further studies could be conducted to explore its potential as a fluorescent probe for imaging biological systems. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole could also be further explored as a potential drug candidate for the treatment of inflammatory diseases, cancer, and diabetes.
Synthesis Methods
The synthesis of 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-fluorophenyl)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chloro-4-fluorophenyl)hydrazinecarboxylic acid hydrazide. The final step involves the reaction of this intermediate with pyridine-2-carbonyl chloride to form 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole.
Scientific Research Applications
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has been found to have potential as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-10-7-8(15)4-5-9(10)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBIMJPJHHSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
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